Cy7 tyramide
Description
Evolution of High-Sensitivity Detection in Biological Imaging
The history of biological imaging is a story of progressively overcoming limitations in contrast, resolution, and sensitivity. The journey began with the discovery of fluorescence by Sir George G. Stokes in the mid-19th century and the subsequent development of the first fluorescence microscopes in the early 20th century. bilkent.edu.trmicroscopeinternational.comnews-medical.net These early instruments, combined with the synthesis of fluorescent dyes like Acridine orange and Rhodamine B, allowed researchers to stain and visualize specific cellular structures, offering a significant improvement in contrast over conventional light microscopy. bilkent.edu.tr
However, the detection of molecules present in low quantities remained a significant challenge. The inherent signal from a single fluorophore is often insufficient to rise above the background noise and autofluorescence of biological specimens. fluorofinder.com This limitation spurred the development of more advanced imaging hardware and detection methods. The invention of lasers in the 1960s paved the way for techniques like confocal microscopy, which improved resolution and contrast by using a pinhole to reject out-of-focus light. microscopeinternational.comresearchgate.net
Further advancements aimed at amplifying the signal itself. Immuno-based enzymatic amplification methods became a cornerstone for detecting scarce targets. creative-diagnostics.com Early techniques often relied on creating layers of reagents, such as using biotinylated secondary antibodies with streptavidin-conjugated reporters, to increase the number of reporter molecules at the target site. creative-diagnostics.com While effective, the true breakthrough in signal enhancement for imaging came with enzyme-catalyzed deposition strategies, most notably Tyramide Signal Amplification (TSA). creative-diagnostics.com This method provided a much greater degree of signal amplification, fundamentally changing the sensitivity limits for in situ analysis. creative-diagnostics.comfluorofinder.com
| Imaging Technique | Principle | Primary Advantage | Key Limitation |
| Wide-field Fluorescence Microscopy | The entire specimen is illuminated with excitation light, and all emitted light is collected. | Simplicity and speed of image acquisition. | Out-of-focus light can blur the image and reduce contrast. |
| Confocal Microscopy | A focused laser scans the specimen, and a pinhole aperture blocks out-of-focus light from reaching the detector. microscopeinternational.com | Improved resolution, optical sectioning capability, and reduced background noise. | Slower image acquisition and potential for phototoxicity with intense laser light. |
| Two-Photon Microscopy | Uses non-linear excitation with a pulsed infrared laser, exciting fluorophores only at the focal point. researchgate.net | Deeper tissue penetration, reduced phototoxicity outside the focal plane, and inherent optical sectioning. | Higher cost and complexity of the laser systems required. |
| Super-Resolution Microscopy | A class of techniques (e.g., STED, PALM, STORM) that bypass the diffraction limit of light. nih.gov | Achieves resolution on the scale of tens of nanometers, allowing visualization of subcellular structures in great detail. | Often requires specific fluorophores, complex instrumentation, and advanced image processing. |
Fundamental Principles of Tyramide Signal Amplification (TSA) in Advanced Bioassays
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic method that dramatically enhances detection sensitivity in applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). fluorofinder.combiotium.com The technique can increase detection sensitivity by up to 100-fold or more compared to conventional methods. biotium.comlumiprobe.com
The core of the TSA system relies on the catalytic activity of the enzyme horseradish peroxidase (HRP). thermofisher.com The process unfolds in a series of defined steps:
Target Recognition : A primary antibody binds to the target antigen, or a labeled probe hybridizes to a specific nucleic acid sequence.
HRP Localization : An HRP-conjugated secondary antibody (or HRP-conjugated streptavidin if the primary probe is biotinylated) is introduced and binds to the primary probe, localizing the enzyme to the site of the target molecule. thermofisher.com
Tyramide Activation : A solution containing a fluorophore-labeled tyramide derivative (such as Cy7 tyramide) and a low concentration of hydrogen peroxide (H₂O₂) is added. lumiprobe.comuab.edu
Covalent Deposition : In the presence of H₂O₂, the HRP enzyme catalyzes the conversion of the tyramide substrate into a highly reactive, short-lived radical intermediate. lumiprobe.comuab.edusigmaaldrich.com This activated tyramide then rapidly and covalently binds to nearby electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme. creative-diagnostics.combiotium.comnews-medical.net
| Step | Description | Key Molecules Involved |
| 1. Primary Labeling | A probe (e.g., primary antibody) specifically binds to the target molecule within the cell or tissue sample. | Primary antibody, Target antigen/protein |
| 2. Secondary Labeling | An HRP-conjugated secondary antibody binds to the primary antibody, localizing HRP to the target site. | Secondary antibody-HRP conjugate |
| 3. Catalytic Activation | HRP, in the presence of hydrogen peroxide, activates the fluorophore-labeled tyramide substrate. lumiprobe.com | Horseradish Peroxidase (HRP), Hydrogen Peroxide (H₂O₂), this compound |
| 4. Signal Deposition | The activated tyramide radical covalently binds to tyrosine residues on proteins adjacent to the HRP enzyme. news-medical.net | Activated this compound radical, Tyrosine residues |
| 5. Visualization | A high density of covalently deposited Cy7 fluorophores at the target site generates a greatly amplified fluorescent signal. | Cy7 fluorophore |
Strategic Integration of Cy7 Fluorophore for Near-Infrared Fluorescence Applications
The choice of fluorophore is as critical as the amplification chemistry for achieving high-sensitivity imaging. The strategic selection of Cyanine (B1664457) 7 (Cy7), a near-infrared (NIR) dye, for conjugation to tyramide addresses several fundamental challenges in fluorescence imaging. baseclick.euoptolongfilter.com
Biological tissues and cells contain endogenous molecules, such as collagen, flavins, and NADPH, that fluoresce naturally when excited by light, particularly in the ultraviolet and visible portions of the spectrum (350-500 nm). fluorofinder.comnih.gov This "autofluorescence" creates background noise that can obscure the signal from the target-specific fluorophore, reducing assay sensitivity. optolongfilter.comnih.gov NIR fluorophores like Cy7 operate in a spectral window (typically >700 nm) where cellular autofluorescence is minimal. baseclick.euoptolongfilter.com This results in a significantly improved signal-to-noise ratio, enabling clearer and more precise imaging. baseclick.eu
Another key advantage of using the NIR spectrum is the increased penetration of light through biological tissue. optolongfilter.comnih.gov Light in the visible spectrum is more readily scattered and absorbed by tissue components, limiting imaging depth. nih.gov NIR light, with its longer wavelength, experiences less scattering and can penetrate tissues more effectively. optolongfilter.comnih.gov This property makes Cy7-based probes particularly valuable for in vivo imaging experiments in animal models and for analyzing thick tissue sections where deep-tissue visualization is required. baseclick.euoptolongfilter.com
The combination of Tyramide Signal Amplification with the Cy7 fluorophore creates a synergistic system. The TSA mechanism provides the raw signal enhancement necessary to detect low-abundance targets, while the NIR properties of Cy7 ensure that this amplified signal is detected with high contrast and minimal interference from background autofluorescence. sigmaaldrich.com This powerful pairing allows researchers to visualize molecular targets with exceptional clarity and sensitivity in a wide range of complex biological samples. sigmaaldrich.com
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Range | Key Advantage |
| FITC | ~495 | ~519 | Visible (Green) | Bright and widely used for conventional microscopy. |
| Rhodamine B | ~553 | ~576 | Visible (Orange-Red) | High photostability and quantum yield. bilkent.edu.tr |
| Cy3 | ~550 | ~570 | Visible (Orange) | Part of the versatile cyanine dye family, bright and photostable. |
| Cy5 | ~650 | ~670 | Far-Red | Reduced autofluorescence compared to green/orange dyes. |
| Cy7 | ~756 | ~779 | Near-Infrared (NIR) | Minimal tissue autofluorescence and deep tissue penetration. baseclick.euaatbio.com |
Structure
2D Structure
Properties
Molecular Formula |
C49H66N4O8S2 |
|---|---|
Molecular Weight |
903.2 g/mol |
IUPAC Name |
(2E)-1-ethyl-2-[(2E,4E,6E)-7-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole-5-sulfonate;triethylazanium |
InChI |
InChI=1S/C43H51N3O8S2.C6H15N/c1-6-45-37-24-22-33(55(49,50)51)29-35(37)42(2,3)39(45)15-11-8-7-9-12-16-40-43(4,5)36-30-34(56(52,53)54)23-25-38(36)46(40)28-14-10-13-17-41(48)44-27-26-31-18-20-32(47)21-19-31;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-25,29-30H,6,10,13-14,17,26-28H2,1-5H3,(H3-,44,47,48,49,50,51,52,53,54);4-6H2,1-3H3 |
InChI Key |
PKVPZSGTNHZHDH-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
Origin of Product |
United States |
Mechanistic Principles and Biochemical Interactions of Cy7 Tyramide
Enzyme-Catalyzed Generation of Reactive Cy7 Tyramide Radicals
The core of the TSA mechanism relies on the enzymatic activity of Horseradish Peroxidase (HRP) to activate tyramide derivatives, including this compound. This activation process generates a reactive species that can then covalently attach to the surrounding biological environment.
Horseradish Peroxidase (HRP) is a key enzyme in the TSA process. When conjugated to a secondary antibody that has bound to the target molecule of interest, HRP acts as a catalyst. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP undergoes a series of redox reactions. This enzymatic cascade oxidizes the tyramide substrate, including this compound, converting it into a highly reactive free radical. biotium.comfluorofinder.combiotium.comaatbio.combiosyn.comlumiprobe.comsigmaaldrich.comaatbio.comtocris.combroadpharm.comnih.govbiotium.combiotium.comresearchgate.netrsc.org Tyramide itself is a labeling agent that mimics the structure of tyrosine. nih.gov The generated tyramide radical is a short-lived, reactive intermediate that can then covalently bind to nearby molecules. Specifically, this radical species preferentially reacts with tyrosine residues present on proteins within close proximity to the site of HRP activity. biotium.comfluorofinder.combiotium.comaatbio.combiosyn.comlumiprobe.comsigmaaldrich.comaatbio.comtocris.combroadpharm.comnih.gov This targeted, proximity-dependent reaction ensures that the Cy7 fluorophore is deposited densely around the initial antibody binding site, thereby amplifying the signal at the precise location of the target analyte.
The efficiency of this compound deposition is a direct consequence of the radical chemistry initiated by HRP. The activated tyramide radical undergoes rapid covalent cross-linking with accessible tyrosine residues in its immediate vicinity. biotium.comfluorofinder.combiotium.comaatbio.combiosyn.comlumiprobe.comsigmaaldrich.comaatbio.comtocris.combroadpharm.comnih.gov The true power of TSA lies in its amplification factor: a single HRP molecule can catalyze the deposition of numerous tyramide molecules. biotium.combiotium.comsigmaaldrich.comaatbio.com This turnover capability results in a high-density labeling of the target site with the Cy7 fluorophore.
This high-density labeling translates into a significant increase in detection sensitivity, often reported as being up to 100-fold greater than conventional immunodetection methods. biotium.combiotium.comsigmaaldrich.comaatbio.combroadpharm.combiotium.comgenetargetsolutions.com.au In some studies, improvements in measurement resolution have been noted to be tenfold or greater, allowing for the detection of very low-abundance targets. nih.govnih.gov This enhanced sensitivity also permits the use of lower concentrations of primary antibodies, which can effectively reduce non-specific binding and background noise, thereby improving the signal-to-noise ratio. biotium.comsigmaaldrich.comaatbio.combiotium.comgenetargetsolutions.com.auaatbio.com Furthermore, the covalent nature of the tyramide-protein linkage ensures that the deposited fluorophore remains stable, even after subsequent antibody stripping steps. This stability is crucial for multiplexed imaging, where multiple targets can be detected sequentially in the same sample. biotium.combiotium.comgenetargetsolutions.com.au
Photophysical Basis of Cy7 Fluorophore in Near-Infrared Spectrum for Biological Systems
The Cy7 fluorophore is a heptamethine cyanine (B1664457) dye that emits light in the near-infrared (NIR) region of the electromagnetic spectrum. Its photophysical properties are central to its utility in biological imaging.
Cy7 dyes exhibit characteristic absorption and emission spectra, typically with an excitation maximum around 750-756 nm and an emission maximum around 773-779 nm. aatbio.comnih.govaatbio.combroadpharm.combroadpharm.com These NIR wavelengths are highly advantageous for biological applications due to several factors. Firstly, biological tissues exhibit significantly lower autofluorescence in the NIR range compared to the visible spectrum, leading to a cleaner background signal. rsc.orgresearchgate.net Secondly, NIR light penetrates biological tissues more deeply than visible light, allowing for better imaging of thicker samples or deeper cellular structures. rsc.orgresearchgate.net This makes Cy7 an ideal choice for applications where conventional, visible-spectrum fluorophores might be obscured by inherent sample fluorescence or where deeper tissue penetration is required.
The photophysical performance of Cy7 is quantified by its extinction coefficient and fluorescence quantum yield. The extinction coefficient, which measures how strongly a substance absorbs light at a given wavelength, is substantial for Cy7, typically ranging from 199,000 to 250,000 M⁻¹cm⁻¹. aatbio.comnih.govaatbio.combroadpharm.combroadpharm.comaatbio.com The fluorescence quantum yield, representing the efficiency of fluorescence emission, is generally around 0.28 to 0.3 for Cy7. aatbio.comnih.govaatbio.combroadpharm.combroadpharm.com Modifications such as deuteration have been shown to further enhance these properties, leading to improved brightness and photostability. chemrxiv.org
Table 1: Photophysical Properties of Cy7 Fluorophore
| Property | Value | Source(s) |
| Excitation Max (nm) | ~750-756 | aatbio.comnih.govaatbio.combroadpharm.combroadpharm.com |
| Emission Max (nm) | ~773-779 | aatbio.comnih.govaatbio.combroadpharm.combroadpharm.com |
| Extinction Coeff. (M⁻¹cm⁻¹) | ~199,000-250,000 | aatbio.comnih.govaatbio.combroadpharm.combroadpharm.comaatbio.com |
| Quantum Yield | ~0.28-0.3 | aatbio.comnih.govaatbio.combroadpharm.combroadpharm.com |
Interactions with Cellular Components and Specimen Matrices during Amplification
Once activated by HRP, the this compound radical interacts with the cellular environment to achieve localized, high-density labeling. The primary interaction is the covalent binding of the activated tyramide radical to tyrosine residues present on proteins in the vicinity of the HRP-conjugated antibody. biotium.comfluorofinder.combiotium.comaatbio.combiosyn.comlumiprobe.comsigmaaldrich.comaatbio.comtocris.combroadpharm.comnih.gov This proximity-dependent reaction is critical for signal amplification, as it concentrates the Cy7 fluorophore at the target site.
The covalent nature of this deposition ensures that the Cy7 label is permanently attached to the cellular matrix, resisting diffusion and remaining in place even after the removal of antibodies and other non-covalently bound reagents. biotium.combiotium.comgenetargetsolutions.com.au This stability is fundamental for enabling sequential staining protocols for multiplexed imaging, where multiple targets can be visualized by repeating the TSA process with different fluorophores after stripping the previous antibodies. biotium.combiotium.comgenetargetsolutions.com.au
Table 2: Tyramide Signal Amplification (TSA) Sensitivity and Amplification
| Feature | Reported Enhancement / Characteristic | Source(s) |
| Sensitivity Increase | Up to 100-fold compared to conventional methods | biotium.combiotium.comsigmaaldrich.comaatbio.combroadpharm.combiotium.combiotium.comgenetargetsolutions.com.au |
| Up to 200-fold improvement | fluorofinder.com | |
| Resolution Improvement | 10-fold or greater improvement in measurement resolution | nih.govnih.gov |
| Limit of Detection | As low as 58 fg mL⁻¹ | rsc.org |
| Antibody Usage Reduction | Allows use of lower primary antibody concentrations | biotium.comsigmaaldrich.comaatbio.combiotium.comgenetargetsolutions.com.auaatbio.com |
| Multiplexing Capability | Enables sequential staining due to covalent label attachment | biotium.combiotium.comgenetargetsolutions.com.au |
| Background Reduction | Reduces non-specific binding and cross-reactivity | sigmaaldrich.comaatbio.combiotium.comaatbio.com |
Compound List
this compound
Horseradish Peroxidase (HRP)
Hydrogen peroxide (H₂O₂)
CF® dyes
Cy3
Cy5
Cy5.5
Cy7 NHS ester
Cy7 amine
Cy7.0
Alexa Fluor 488
Alexa Fluor 647
Alexa Fluor 680
Alexa Fluor 700
Alexa Fluor 750
Biotin
Dinitrophenyl (DNP)
N-methyl luminol derivative
Riboflavin tetraacetate (RFT)
sulfo-Cyanine7
Methodological Advancements and Applications of Cy7 Tyramide in Research
Enhanced Immunohistochemistry (IHC) and Immunofluorescence (IF)
Tyramide Signal Amplification (TSA) has revolutionized IHC and IF by providing a robust method for signal enhancement, allowing for more sensitive and quantitative protein detection in cellular and tissue contexts. Cy7 tyramide plays a significant role in these advancements, particularly in multiplexed and quantitative analyses.
Multiplexed Immunofluorescence Utilizing Iterative this compound Staining
The ability to detect multiple proteins simultaneously within a single tissue section is critical for understanding complex biological processes and tissue microenvironments. TSA, utilizing different fluorescent tyramides including this compound, is a cornerstone of multiplexed immunofluorescence (mIF). This approach involves iterative cycles of antibody staining, HRP-catalyzed tyramide deposition, imaging, and subsequent antibody stripping. The covalent nature of tyramide deposition ensures that the fluorescent signal remains localized to the target site even after antibody removal, allowing for sequential staining of numerous targets. This method is unhindered by host species or isotype limitations of primary antibodies, simplifying panel design and enabling the use of multiple antibodies from the same species without cross-reactivity cellsignal.comjove.comneb-online.denih.gov. Research has demonstrated the capacity to multiplex a high number of targets, with some studies quantifying up to 38 proteins in a single tissue section using iterative TSA acs.orgacs.org.
Quantitative Analysis of Protein Expression in Tissue Microenvironments
The sensitivity enhancement provided by TSA, including the use of this compound, is instrumental for quantitative protein expression analysis. TSA can increase detection sensitivity by up to 100-fold compared to conventional methods lumiprobe.combiotium.comsigmaaldrich.comabpbio.combiotium.com, enabling the reliable detection of low-abundance proteins. This heightened sensitivity allows researchers to use lower concentrations of primary antibodies, thereby reducing non-specific binding and background noise. Consequently, it facilitates precise quantification of protein expression levels within specific cellular compartments and complex tissue microenvironments. By analyzing protein expression profiles at the single-cell level, researchers can identify distinct cell clusters and map their spatial organization within tissues, providing deep insights into cellular heterogeneity and function acs.orgacs.orgnih.govfrontiersin.org.
Optimization of Staining Protocols for Diverse Tissue Samples
TSA protocols, incorporating this compound, are highly adaptable and can be optimized for a wide range of tissue types, including challenging formalin-fixed paraffin-embedded (FFPE) samples lumiprobe.comsigmaaldrich.commedchemexpress.comaatbio.comthermofisher.com. The TSA method's sensitivity can overcome weak immunolabeling that may arise from suboptimal fixation procedures or low target expression levels. Optimization often involves adjusting antigen retrieval conditions, such as the pH and duration of heat-induced epitope retrieval (HIER), to ensure optimal antibody binding and HRP activity across different tissue preparations acs.orgnih.gov. The near-infrared fluorescence of this compound is particularly advantageous for samples with inherent autofluorescence, allowing for clear signal detection without interference sigmaaldrich.comaatbio.com.
Fluorescence In Situ Hybridization (FISH) for Nucleic Acid Research
This compound also finds application in Fluorescence In Situ Hybridization (FISH), a technique used to detect and localize specific nucleic acid sequences within cells and tissues. TSA significantly enhances the sensitivity of FISH, enabling more robust detection of RNA and DNA targets.
High-Sensitivity Detection of RNA and DNA Targets
In FISH applications, TSA, often employing fluorescent tyramides like this compound, amplifies the signal generated by hybridization probes. This amplification is achieved through the HRP-catalyzed deposition of tyramide substrates, leading to a high density of fluorescent labels at the target nucleic acid site. This process can increase detection sensitivity substantially, making it possible to detect low-abundance RNA and DNA targets that might be missed with standard FISH protocols lumiprobe.comabpbio.comtandfonline.comnih.gov. The enhanced signal-to-noise ratio is crucial for accurate quantification and spatial mapping of gene expression or genomic alterations.
Multi-Color FISH Approaches with this compound
This compound contributes to the development of multi-color FISH strategies, allowing for the simultaneous or sequential detection of multiple nucleic acid targets within the same sample. By using different fluorescent tyramides in sequential rounds of hybridization and signal amplification, researchers can differentiate and visualize multiple RNA or DNA species. Cleavable fluorescent tyramides (CFTs) are particularly useful in iterative multi-color FISH, where fluorophores are chemically cleaved after imaging, enabling subsequent rounds of staining without compromising the tissue integrity or previous signals researchgate.netgoogle.comgoogle.com. This approach allows for comprehensive profiling of complex nucleic acid landscapes in cells and tissues.
Compound Table
| Compound Name | Synonyms |
| This compound | Cy7 TSA |
Data Tables
Table 1: Multiplexing Capacity of TSA-Based Protein Analysis
| Method/Approach | Maximum Number of Targets Quantified | Reference(s) |
| Iterative TSA with Cleavable Fluorescent Tyramides | 38 proteins | acs.orgacs.org |
| Multiplex Immunofluorescence (MxIF) | > 60 antibodies | jci.org |
| TSA-based Multiplex IHC/IF | Up to 8 markers | nih.govfrontiersin.org |
| High-performance Cleavable Fluorescent Tyramide | > 50 proteins | google.com |
| Six-color Immunostaining (Tyramide Amplification) | 6 colors | nih.gov |
Table 2: Sensitivity Enhancement of Tyramide Signal Amplification (TSA)
| Method/Approach | Sensitivity Enhancement | Conventional Method Comparison | Reference(s) |
| Tyramide Signal Amplification (TSA) | Up to 100-fold increase | Conventional procedures | lumiprobe.combiotium.comsigmaaldrich.comabpbio.combiotium.com |
| Tyramide Signal Amplification (TSA) | 10-fold or greater improvement | Standard, non-amplified detection | nih.gov |
| This compound in IHC/IF | Overcomes weak immunolabeling | Standard IHC/IF | sigmaaldrich.comaatbio.com |
Table 3: Examples of Fluorescent Tyramides Used in Multiplexing Applications
| Fluorophore Class/Type | Specific Examples | Primary Application Area | Reference(s) |
| Cyanine (B1664457) Dyes | Cy3, Cy5, Cy7, Cy3.5, Cy5.5, this compound, Tyramide-N3-Cy3, Tyramide-N3-Cy5, Tyramide-N3-Cy7 | IHC/IF, FISH | acs.orggoogle.comfrontiersin.orgbioscience.co.uk |
| CF® Dyes | CF®488A, CF®568, CF®640R, CF®740, CF®750, CF®754, and 22 other CF® Dyes | IHC/IF, FISH | biotium.com |
| ATTO Dyes | ATTO-488, ATTO-532, ATTO-647N | FISH | nih.gov |
| Dylight™ Dyes | Dylight™ 405, 488, 549, 594, 633, 649, 680, 750, 800 | IHC/IF | google.com |
| Other | Tyramide-N3-Coumarin, Tyramide-N3-Fluorescein, Texas Red | IHC/IF | acs.orggoogle.com |
Innovations in Cy7 Tyramide Probe Design and Bioconjugation Strategies
Rational Design of Cy7 Tyramide Derivatives for Optimized Performance
The rational design of this compound derivatives is crucial for maximizing their potential in various biological applications. This involves fine-tuning their chemical structure to enhance properties such as brightness, photostability, water solubility, and conjugation efficiency, while minimizing aggregation and non-specific binding.
Synthesis and Characterization of Novel this compound Conjugates
The synthesis of novel this compound conjugates typically involves coupling the Cy7 fluorophore to a tyramide backbone, often through amine-reactive chemistries like NHS ester coupling. Characterization relies on a suite of analytical techniques to confirm structure and assess performance.
Table 1: Key Properties of this compound and Related Conjugates
| Property | Unconjugated Cy7 | This compound (General) | Cy7-E{c(RGDyK)}₂ | sulfo-Cyanine7 Tyramide |
| Absorption Max (nm) | 747 | 756 | 743 | ~747 |
| Emission Max (nm) | 774 | 779 | 767 | ~774 |
| Quantum Yield | 0.28 | Not specified | Not specified | Not specified |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | 200,000 | 250,000 | Not specified | Not specified |
| Molecular Weight | Not specified | 903.21 g/mol | 3,431.5 kDa | Not specified |
| Conjugation Strategy | N/A | Amine-reactive coupling | NHS ester coupling | N/A |
| Key Application | NIR fluorophore | TSA, NIR imaging | Integrin targeting | TSA, NIR imaging |
| Stability | Not specified | Not specified | Stable in serum (24h) | Not specified |
Research efforts have focused on developing water-soluble near-infrared (NIR) CF® Dye Tyramide conjugates, which exhibit enhanced brightness and photostability, addressing issues of dye aggregation common in other NIR dyes. These next-generation dyes possess unique structural features that improve water solubility without introducing excessive charge biotium.com. Furthermore, Cy7-conjugated peptides, such as Cy7-E{E[c(RGDyK)]₂}₂, have been synthesized and characterized, demonstrating stability in serum and minimal disturbance to receptor affinity, indicating successful bioconjugation strategies nih.gov.
Development of Cleavable Fluorescent Tyramides for Sequential Staining
A significant innovation in tyramide probe design is the development of cleavable fluorescent tyramides (CFTs). These probes are designed to be removed or deactivated after imaging, allowing for sequential staining and multiplexed analysis of multiple targets within the same sample. This approach is crucial for spatial proteomics, where numerous proteins need to be quantified in situ.
Cleavable fluorescent tyramides, such as Tyramide-N₃-Coumarin, Tyramide-N₃-Fluorescein, Tyramide-N₃-Cy3, Tyramide-N₃-Cy5, and Tyramide-N₃-Cy7, have been synthesized and demonstrated to work effectively with horseradish peroxidase (HRP) for sequential staining acs.org. This method enables the profiling of a high number of proteins (e.g., 38 proteins) within single cells from formalin-fixed paraffin-embedded (FFPE) tissues, significantly reducing assay time and enhancing sample throughput compared to traditional cyclic TSA assays acs.orgmdpi.com. The cleavage mechanism typically involves mild chemical reactions that remove the fluorophore and simultaneously deactivate the HRP enzyme, preparing the sample for the next round of staining acs.org. This strategy addresses the limitation of conventional cyclic TSA, which often quantifies only one protein per cycle acs.org.
Integration of this compound with Nanomaterials and Advanced Delivery Systems
The integration of this compound with nanomaterials and advanced delivery systems offers new avenues for targeted imaging and enhanced cellular uptake. Nanoparticles, liposomes, and other nanocarriers can be functionalized with this compound or used as platforms to deliver this compound-based probes. This approach aims to improve the pharmacokinetic profile, stability, and targeting specificity of the probes.
While direct integration of this compound with specific nanomaterials for imaging applications is an evolving area, the principles of nanoparticle-based drug delivery and imaging are well-established. Nanoparticles can encapsulate or conjugate with imaging agents to achieve targeted delivery to specific tissues or cells, thereby enhancing diagnostic accuracy and therapeutic efficacy mdpi.comresearchgate.netnih.gov. For instance, biotinylated nanoparticles can be functionalized with streptavidin or antibodies for targeted cell uptake rsc.org. Similarly, Cy7-conjugated peptides, like Cy7-E{E[c(RGDyK)]₂}₂, are designed for integrin targeting, demonstrating a strategy for specific molecular targeting that could be extended to nanocarrier systems nih.gov. The development of nanocarriers for drug delivery, which can be adapted for fluorescent probe delivery, includes polymeric nanoparticles, liposomes, and solid lipid nanoparticles, offering improved solubility, protection of labile compounds, and controlled release researchgate.netdovepress.com.
Computational Modeling and Predictive Analysis in Probe Development
Computational modeling and predictive analysis play a vital role in the rational design and optimization of fluorescent probes, including this compound derivatives. These methods enable the prediction of spectral properties, binding affinities, and potential interactions, guiding the synthesis of probes with improved performance characteristics.
Computational chemistry techniques, such as density functional theory (DFT), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are employed to understand and predict the behavior of molecules. These approaches can aid in identifying optimal chemical structures for desired fluorescence properties, stability, and conjugation efficiency nih.govmdpi.comacs.org. For example, computational methods can predict sites of metabolism or interaction, which is crucial for designing probes that are stable in biological environments and exhibit specific targeting nih.gov. While specific applications of computational modeling directly to this compound probe design are not extensively detailed in the provided search results, the general principles are applicable. Predictive analytics, machine learning, and data mining are increasingly used to analyze complex biological datasets and guide the development of new diagnostic and therapeutic agents mdpi.com. This includes predicting how molecules will interact with biological targets or how they might perform in specific assay conditions, thereby accelerating the discovery and optimization process for fluorescent probes.
Compound List:
this compound
Cleavable fluorescent tyramide (CFT)
Tyramide-N₃-Coumarin
Tyramide-N₃-Fluorescein
Tyramide-N₃-Cy3
Tyramide-N₃-Cy5
Tyramide-N₃-Cy7
Cy7-E{E[c(RGDyK)]₂}₂
sulfo-Cyanine7 tyramide
CF® Dye Tyramide conjugates
Comparative Methodologies and Performance Evaluation of Cy7 Tyramide
Benchmarking Cy7 Tyramide TSA Against Other Signal Amplification Techniques
Tyramide Signal Amplification (TSA) is an enzyme-mediated detection method that utilizes horseradish peroxidase (HRP) to generate high-density labeling of a target molecule in situ. This process involves an HRP-conjugated secondary antibody or streptavidin binding to the target, followed by the enzymatic activation of fluorescently labeled tyramides. These activated tyramides then covalently bind to tyrosine residues near the HRP site, resulting in a significant amplification of the fluorescent signal thermofisher.commdpi.com. This compound, with its near-infrared (NIR) emission, is particularly noted for its ability to provide strong signals in challenging imaging conditions.
Comparative Sensitivity and Signal-to-Noise Ratio Analysis
TSA, in general, is recognized for its ability to significantly increase sensitivity, often by 10–100 fold compared to standard indirect detection methods thermofisher.comnih.govresearchgate.net. Kits utilizing Tyramide SuperBoost technology, which incorporates bright Alexa Fluor dyes (including those in the Cy7 spectrum), have demonstrated sensitivities 10–200 times greater than standard immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH) methods thermofisher.com. Furthermore, these advanced TSA techniques can yield sensitivities 2–10 times greater than traditional TSA methods thermofisher.com. This amplified signal is crucial for detecting low-abundance targets, such as rare proteins or low-expression tumor markers, where direct detection might be insufficient thermofisher.comaatbio.com. The dense deposition of fluorophores achieved through TSA minimizes diffusion-related signal loss, contributing to a favorable signal-to-noise ratio (SNR) thermofisher.commdpi.com. While specific quantitative SNR data directly comparing this compound TSA to every other amplification technique is not universally detailed, the inherent amplification mechanism of TSA, especially with bright NIR fluorophores like Cy7, positions it favorably for high-sensitivity applications aatbio.comnih.gov.
Assessment of Background Autofluorescence Mitigation
Biological tissues often exhibit background autofluorescence, which can obscure specific signals, particularly in fluorescence microscopy. TSA methods, especially those employing near-infrared (NIR) fluorophores like Cy7, are advantageous in mitigating this issue. NIR wavelengths typically experience less autofluorescence from biological samples compared to visible light wavelengths nih.govthermofisher.com. The Tyramide SuperBoost kits, for instance, are designed to enhance specific signal intensity over background, allowing for detection in samples with high endogenous autofluorescence thermofisher.com. Some protocols even include specific steps for autofluorescence reduction using white light prior to labeling thermofisher.com. The localized deposition of the tyramide signal also helps in distinguishing specific signals from diffuse background noise aatbio.com. Studies have shown that TSA procedures can not only dramatically increase sensitivity but also effectively suppress autofluorescence, thereby revealing cellular and subcellular distributions of target molecules with greater clarity nih.gov.
Comparison of this compound with Other Fluorophore-Conjugated Tyramides
When comparing this compound with tyramides conjugated to fluorophores emitting in the visible spectrum (e.g., FITC, Cy3, Cy5), several performance differences emerge. Cy7, being a near-infrared dye, offers distinct advantages, particularly in multiplexing and reducing autofluorescence nih.govthermofisher.com. NIR fluorophores generally have longer excitation and emission wavelengths, which can lead to lower background autofluorescence from biological samples compared to visible light fluorophores thermofisher.comthermofisher.com. This characteristic is beneficial for achieving higher contrast and better signal penetration in thicker tissues.
While specific head-to-head comparisons of this compound versus other specific fluorophore-conjugated tyramides in terms of sensitivity and SNR are not extensively detailed in the provided snippets, the general properties of NIR dyes suggest potential benefits. The brightness and photostability of Cy7 can contribute to robust signals. Furthermore, the ability to use Cy7 in conjunction with visible fluorophores allows for advanced multiplexing strategies, where distinct spectral channels can be utilized without significant spectral overlap, provided appropriate filters are used thermofisher.com. The choice between this compound and other tyramide conjugates often depends on the specific application, the desired multiplexing level, and the spectral properties of the biological sample and other labels being used.
Strategies for Minimizing Non-Specific Binding and Enhancing Specificity
Minimizing non-specific binding is crucial for maximizing the specificity and reliability of this compound-based assays. Several strategies can be employed:
Blocking Agents: The use of appropriate blocking agents is fundamental. Tyramide SuperBoost kits, for example, often include blockers designed to reduce endogenous peroxidase and fluorescent background signals, ensuring that only specific signals are amplified thermofisher.com.
Optimized Antibody Concentrations: TSA technology allows for the use of significantly higher primary antibody dilutions (10–100 times less primary antibody) while achieving the same or greater signal intensity compared to standard methods thermofisher.comthermofisher.com. Using lower concentrations of primary antibodies can inherently reduce non-specific binding and conserve valuable reagents aatbio.com.
Wash Steps: Thorough and optimized wash steps between antibody incubations and after the tyramide labeling reaction are essential to remove unbound reagents and reduce background noise.
Reaction Optimization: The incubation period for the tyramide labeling reaction is critical for achieving high-resolution images with specific signals thermofisher.com. Over-incubation can lead to increased background. Including an HRP stop solution can halt the reaction at the optimal point, maximizing signal without increasing background thermofisher.com.
Blocking/Inactivation: After primary and secondary antibody incubation, blocking or inactivating steps can be performed before proceeding to subsequent staining rounds in multiplex experiments, preventing cross-reactivity aatbio.com.
Reagent Quality: Using highly cross-adsorbed secondary antibodies, as found in some SuperBoost kits, can also minimize cross-reactivity with non-target species' proteins thermofisher.com.
By implementing these strategies, researchers can enhance the specificity of this compound detection, leading to clearer results and more accurate biological interpretations.
Preclinical Research Applications of Cy7 Tyramide in in Vivo Models
Near-Infrared Fluorescence Imaging for Disease Detection
The intrinsic properties of Cy7, a heptamethine cyanine (B1664457) dye, make it well-suited for in vivo imaging. Its excitation and emission spectra fall within the near-infrared window (700–900 nm), a range where background fluorescence and light scattering from endogenous chromophores and water are minimized. This results in improved signal-to-noise ratios and deeper tissue penetration, which are critical for non-invasive imaging in living organisms. The tyramide signal amplification technique further enhances the detection of low-abundance targets by enzymatically depositing a large number of Cy7 tyramide molecules at the site of interest, thereby amplifying the fluorescent signal. biotium.comlumiprobe.comtocris.com
Molecular Imaging of Tumor Biomarkers
The ability to non-invasively visualize and quantify the expression of tumor-specific biomarkers is crucial for cancer diagnosis, staging, and monitoring therapeutic efficacy. This compound-based imaging has shown promise in the preclinical imaging of key cancer biomarkers.
One of the most extensively studied applications is the imaging of Human Epidermal Growth Factor Receptor 2 (HER2). In preclinical models of HER2-positive breast cancer, imaging probes targeting HER2 can be utilized to accurately assess HER2 status in both primary tumors and metastases. nih.govnih.govvub.be While many studies have employed directly conjugated Cy7 probes, the principles are readily adaptable to a this compound TSA approach to enhance signal intensity, especially for tumors with heterogeneous or low HER2 expression.
Similarly, the Epidermal Growth Factor Receptor (EGFR) is another critical biomarker and therapeutic target in various cancers. In vivo imaging of EGFR expression provides valuable information for personalizing therapies. nih.govnih.gov Single-molecule imaging studies have successfully visualized EGF binding to EGFR on living cells, demonstrating the feasibility of tracking receptor dynamics. berkeley.edu A this compound-based system could potentially offer the enhanced sensitivity needed to translate these single-cell observations into whole-body imaging in preclinical models.
The table below summarizes representative research findings in the molecular imaging of tumor biomarkers using Cy7-based probes.
| Biomarker | Cancer Model | Imaging Modality | Key Findings |
| HER2 | Breast Cancer Xenografts | SPECT/CT, Optical Imaging | High tumor uptake with fast blood clearance and high tumor-to-blood ratios. nih.gov |
| EGFR | Various Cancer Models | PET, Optical Imaging | Successful visualization and quantification of EGFR expression in vivo. nih.gov |
| Integrin αvβ3 | U87MG Glioma Xenografts | Near-Infrared Fluorescence Imaging | Cy7-labeled RGD peptides allowed for clear visualization of tumors. nih.gov |
Visualization of Inflammatory Processes and Infectious Agents
In vivo imaging with this compound is also a valuable tool for studying inflammation and infectious diseases, enabling the real-time visualization of immune cells and pathogens within a living host.
Tumor-associated macrophages (TAMs) are critical components of the tumor microenvironment and are often associated with tumor progression and metastasis. The mannose receptor is a hallmark of M2-polarized TAMs. A Cy7-labeled deoxymannose probe has been used to specifically target and visualize TAMs in xenograft tumor models, demonstrating significantly higher signal in tumors compared to sites of inflammation. nih.govnih.gov This approach could be further enhanced by using a this compound system to detect lower numbers of TAMs or to image other macrophage-specific markers.
The visualization of bacterial infections in real-time is crucial for understanding pathogenesis and evaluating the efficacy of antimicrobial therapies. A near-infrared fluorescent D-amino acid probe incorporating Cy7 has been successfully used for in situ labeling and intravital imaging of Staphylococcus aureus infections in mice. nih.gov This method allowed for the real-time visualization of the pathogens in a liver abscess model and monitoring of the bacterial load in response to antibiotics. Furthermore, photoacoustic imaging using a Cy7-derivative probe has been shown to differentiate bacterial infections from sterile inflammation in a mouse model. nih.gov
Below is a table summarizing key research in the visualization of inflammatory and infectious processes.
| Target | Disease Model | Imaging Modality | Key Findings |
| Mannose Receptor (TAMs) | Xenograft Tumors | Near-Infrared Fluorescence Imaging | Specific and rapid targeting of TAMs in tumors. nih.govnih.gov |
| Bacterial Peptidoglycan | S. aureus Liver Abscess | Intravital Confocal Microscopy | Real-time visualization of bacteria and monitoring of antibiotic response. nih.gov |
| Bacterial Membranes | Bacterial Infection vs. Sterile Inflammation | Photoacoustic Imaging | Successful differentiation between bacterial infection and sterile inflammation. nih.gov |
Pharmacokinetic and Biodistribution Studies of this compound Probes
Understanding the pharmacokinetic (PK) and biodistribution profiles of imaging probes is essential for their development and translation. These studies determine the absorption, distribution, metabolism, and excretion of the probe, which in turn affects the optimal imaging time window and potential off-target effects.
While specific pharmacokinetic data for this compound itself is limited in the public domain, studies on Cy7-labeled antibodies and nanoparticles provide valuable insights into the expected behavior of probes that would be amplified by this compound. The biodistribution of a Cy7-labeled nanoparticle in a tumor-bearing mouse model showed accumulation in the tumor, with clearance through the liver and kidneys. researchgate.net The labeling of nanoparticles with fluorescent dyes like Cy5 (structurally similar to Cy7) has been shown to alter their biodistribution, highlighting the importance of empirical evaluation for each new probe. nih.gov
In studies with anti-EGFR monoclonal antibodies, pharmacokinetic analysis in immunocompetent mice revealed an elimination half-life of approximately 23-24 hours for the intact antibody, with accumulation in the liver, spleen, kidneys, and lungs. nih.gov The use of antibody fragments can significantly alter the pharmacokinetic profile, generally leading to faster clearance. nih.gov For this compound-based detection, the pharmacokinetics would be primarily governed by the targeting moiety (e.g., antibody, peptide) to which the horseradish peroxidase (HRP) is conjugated.
The following table presents a summary of relevant pharmacokinetic and biodistribution findings for Cy7 and other fluorescently labeled probes.
| Probe Type | Animal Model | Key Pharmacokinetic/Biodistribution Findings |
| Cy7-labeled Nanoparticles | Tumor-bearing Mice | Accumulation in tumor, liver, and kidneys. researchgate.net |
| Anti-EGFR Monoclonal Antibody | Immunocompetent Mice | Elimination half-life of ~23-24 hours; accumulation in liver, spleen, kidneys, and lungs. nih.gov |
| 99mTc-labeled Niosomes | Tumor-implanted BALB/c Mice | Radioactivity primarily in liver, spleen, and kidneys with preferential tumor accumulation. frontiersin.org |
Assessment of Target Engagement and Therapeutic Response Monitoring
A critical application of in vivo imaging in preclinical drug development is the assessment of target engagement—confirming that a therapeutic agent is interacting with its intended molecular target in the complex biological environment of a living organism. This compound-based imaging, with its high sensitivity, is well-positioned to facilitate such studies.
For antibody-drug conjugates (ADCs), understanding the site and extent of linker cleavage is crucial for evaluating their efficacy and safety. A near-infrared optical imaging approach using a cyanine-based platform has been developed to measure linker cleavage in mouse models, providing quantitative comparisons of different linker chemistries in vivo. nih.govresearchgate.net This methodology could be adapted using this compound to amplify the signal from the cleaved payload, enabling the detection of lower levels of drug release.
The table below highlights approaches for assessing target engagement and therapeutic response.
| Application | Therapeutic Approach | Key Imaging Insights |
| ADC Linker Cleavage | Antibody-Drug Conjugates | Quantitative in vivo assessment of linker cleavage efficiency. nih.govresearchgate.net |
| Therapeutic Response | Hormone Therapy in Breast Cancer | Monitoring of changes in cell growth kinetics and morphology. nih.gov |
| Biomarker Modulation | Trastuzumab Therapy | Potential for longitudinal monitoring of HER2 expression changes. nih.govnih.gov |
Future Perspectives and Emerging Directions in Cy7 Tyramide Research
Integration with Advanced Image Analysis and Artificial Intelligence
The rich, multi-dimensional datasets generated by multiplexed imaging techniques using Cy7 tyramide and other fluorophores present a significant challenge for manual analysis. The integration of advanced image analysis and artificial intelligence (AI) is becoming indispensable for extracting meaningful biological information from this complex visual data.
Commercial software platforms are already incorporating these advanced algorithms to handle the data from multiplexed immunofluorescence. nih.gov For example, systems like the PhenoImager HT (formerly Vectra Polaris) from Akoya Biosciences utilize sophisticated software to spectrally unmix signals from multiple fluorophores, including those in the far-red spectrum like Cy7, and perform detailed spatial analysis. nih.gov This integration enables researchers to not only identify different cell types within a tissue but also to analyze their spatial relationships and interactions within the tumor microenvironment.
The synergy between this compound-based imaging and AI is expected to grow, leading to fully automated workflows from staining to data interpretation. This will be crucial for handling the large volumes of data generated in translational and clinical research, ultimately aiding in the discovery of novel biomarkers and a deeper understanding of disease pathology. nih.govresearchgate.net
Development of Smart and Activatable this compound Probes
A significant frontier in probe development is the creation of "smart" or "activatable" tyramide reagents that respond to specific biological cues. Standard fluorescent tyramides are always "on," which can sometimes lead to background signal. Activatable probes, in contrast, are designed to be fluorescently silent until they interact with a specific enzyme or molecule of interest, thereby increasing the signal-to-noise ratio.
While research into activatable probes is a burgeoning field, the development of activatable tyramide probes is a more nascent area. The core principle involves designing a tyramide conjugate that is initially quenched and becomes fluorescent only upon enzymatic cleavage of a specific linker. nih.gov This concept has been successfully applied to other fluorescent probes for imaging enzyme activity in cancer cells. nih.gov
An emerging innovation in this domain is the development of cleavable fluorescent tyramides . Researchers have created a tyramide-N3-Cy5 probe, where the fluorophore can be chemically cleaved after imaging. google.comnih.gov This "smart" design is instrumental for highly multiplexed imaging. After one round of staining and imaging, the Cy5 signal is removed, allowing for the next cycle of staining with the same fluorophore without signal interference from the previous round. google.comnih.gov This cyclic process dramatically expands the number of proteins that can be profiled in a single tissue section. nih.gov
Future work will likely focus on expanding the palette of such cleavable tyramides to include Cy7 and other fluorophores, and on designing tyramide probes that are activated by specific cellular activities, such as protease or kinase activity. These advancements will provide more dynamic and functionally informative readouts in cellular imaging.
| Probe Type | Mechanism | Potential Advantage in TSA | Research Status |
| Standard this compound | Always fluorescent; deposited via HRP activity. | High signal amplification for low-abundance targets. | Widely used. |
| Cleavable Fluorescent Tyramide | Fluorophore can be chemically cleaved after imaging. google.comnih.gov | Enables higher-plex imaging by allowing iterative staining and stripping cycles. google.comnih.gov | Proof-of-concept with Cy5 demonstrated. google.comnih.gov |
| Activatable Tyramide | Initially non-fluorescent; activated by a specific biological trigger (e.g., enzyme). | Reduced background signal and imaging of dynamic biological processes. | Primarily conceptual for tyramide-based probes; developed for other fluorophores. nih.gov |
High-Throughput Screening and Automation of this compound-Based Assays
The demand for analyzing large numbers of samples in drug discovery and clinical research has spurred the automation of TSA-based assays. Automated staining platforms, such as the BenchMark ULTRA from Roche/Ventana and systems from Leica Biosystems, are compatible with TSA protocols and can perform high-throughput slide staining with high reproducibility. nih.govbiotium.com These systems automate the entire IHC/IF workflow, including deparaffinization, antigen retrieval, antibody incubation, tyramide deposition, and antibody stripping for multiplexed protocols. nih.govyoutube.com
This automation offers several advantages:
Increased Throughput: Automated systems can process hundreds of slides per day, significantly accelerating research timelines.
Improved Reproducibility: Automation minimizes the variability inherent in manual staining, ensuring more consistent and reliable results. nih.gov
Reduced Hands-on Time: Researchers are freed from laborious manual procedures, allowing them to focus on data analysis and interpretation.
Beyond slide-based assays, TSA has been optimized for intracellular flow cytometry, enabling high-throughput analysis of signaling pathways at the single-cell level. nih.govnih.gov By combining TSA with fluorescent cell barcoding, researchers can analyze multiple samples and conditions simultaneously, making it a powerful tool for drug screening and profiling cellular responses. nih.govnih.gov The use of Cy7 and other far-red tyramides is beneficial in flow cytometry to minimize spectral overlap with other common fluorophores and reduce issues with cellular autofluorescence. nih.gov
The integration of automated liquid handling systems, high-content imaging platforms, and automated analysis software will continue to drive the adoption of this compound-based assays in large-scale screening efforts. moleculardevices.com
| Automation Platform | Application | Key Features |
| Automated Slide Stainers (e.g., BenchMark ULTRA, Leica BOND) | Multiplexed IHC/IF | Fully automated staining cycles, including antibody stripping and tyramide deposition. nih.govbiotium.comyoutube.com |
| Flow Cytometry with TSA | High-throughput cellular analysis | Quantifies intracellular targets in suspension; compatible with fluorescent cell barcoding for multiplexing samples. nih.govnih.gov |
| High-Content Imaging Systems | Automated image acquisition | Rapidly acquires images from multi-well plates or slides for large-scale experiments. moleculardevices.com |
Challenges and Opportunities in Advancing this compound Research
Despite its significant advantages, the application of this compound and TSA technology is not without challenges. However, these challenges also present opportunities for innovation and refinement of the technique.
Challenges:
Assay Optimization: TSA-based protocols require careful optimization of multiple parameters, including antibody concentration, tyramide concentration, and HRP reaction time, to achieve the optimal signal-to-noise ratio. nih.govnih.gov
Spectral Overlap: In high-plex imaging, the broad emission spectra of some fluorophores can lead to bleed-through between channels. While Cy7's far-red emission helps, careful selection of fluorophores and the use of spectral unmixing software are crucial. nih.gov
Tissue Quality: The quality of tissue fixation and processing can significantly impact staining results and must be standardized for reliable outcomes. mdpi.com
Quantitative Accuracy: While TSA provides excellent amplification, the enzymatic nature of the reaction can introduce non-linearity, making precise quantification of protein expression challenging.
Opportunities:
Enhanced Sensitivity: There is ongoing development of new amplification systems, such as the Power Styramide™ Signal Amplification (PSA™), which claim to offer even greater sensitivity and faster reaction times than traditional TSA. aatbio.com
Expanded Multiplexing: The development of more cleavable tyramides and a broader palette of spectrally distinct fluorophores will continue to push the boundaries of multiplexing, enabling the simultaneous analysis of dozens of biomarkers. google.comstanford.edu
Clinical Applications: As automated TSA-based assays become more robust and standardized, their application in clinical diagnostics for disease classification, prognostication, and prediction of therapy response will expand. stanford.edu
Multi-modal Integration: There is an opportunity to combine TSA-based protein imaging with other omics technologies, such as spatial transcriptomics, to create a more integrated and comprehensive understanding of tissue biology at the molecular level. google.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
